REACTION_CXSMILES
|
O[C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=O)=[CH:4][CH:3]=1.C([N:13]([CH2:16][CH3:17])[CH2:14]C)C.N1CCC1.P(Cl)(Cl)([Cl:24])=O>>[N:13]1([C:8]([C:5]2[N:6]=[N:7][C:2]([Cl:24])=[CH:3][CH:4]=2)=[O:10])[CH2:14][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
9.77 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
9.82 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(N=N1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the excess of phosphorus oxychloride was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
THF (50 mL) was added to the black residue
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure and water (50 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted five times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a dark oil
|
Type
|
CUSTOM
|
Details
|
A sample was purified by preparative HPLC
|
Type
|
WASH
|
Details
|
eluting with 5-95%
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C(=O)C=1N=NC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |